![molecular formula C20H19ClO3 B5722545 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DMBO-DCK, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of the natural flavonoid, diosmin, and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one exerts its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, one of the limitations of using 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one.
Direcciones Futuras
There are several future directions for research on 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one. One area of research is the development of 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one derivatives with improved biological activity. Another area of research is the investigation of the mechanism of action of 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one. This may help to identify new targets for cancer therapy and other diseases. Finally, further research is needed to determine the safety and efficacy of 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one in humans.
Métodos De Síntesis
6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of diosmin with various reagents. The first step involves the protection of the hydroxyl groups of diosmin using a benzyl group. This is followed by the reaction of the protected diosmin with chloroacetyl chloride to form the 6-chloro derivative. The final step involves the deprotection of the benzyl group using hydrogenation to yield 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-4-14-8-20(22)24-18-10-19(17(21)9-16(14)18)23-11-15-7-12(2)5-6-13(15)3/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPNAYNYJVYBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

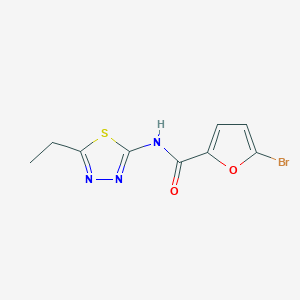
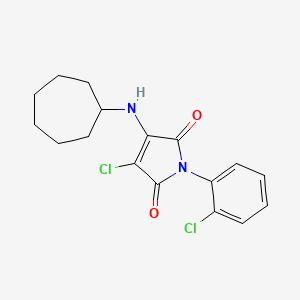
![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)

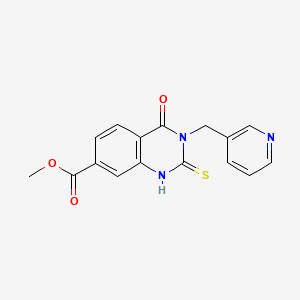

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)

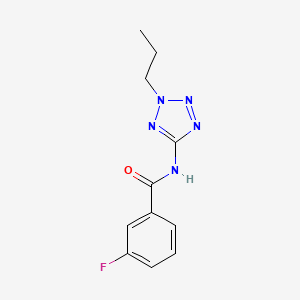
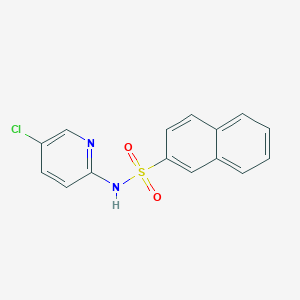
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)